

Comparative Pharmacokinetic Interaction Profile of Nefazodone with CYP3A4 Substrates

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Compound of Interest

Compound Name: Nefazodone

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This guide provides a comprehensive comparison of the pharmacokinetic interactions between the antidepressant **nefazodone** and various substrates of the cytochrome P450 3A4 (CYP3A4) enzyme. **Nefazodone** is a potent inhibitor of CYP3A4, and its co-administration with drugs metabolized by this enzyme can lead to significant increases in their plasma concentrations, potentially causing adverse effects.^{[1][2]} This document summarizes key quantitative data from clinical studies, details the experimental protocols employed in these investigations, and illustrates the underlying mechanism of interaction.

Data Presentation: Pharmacokinetic Interactions

The following table summarizes the quantitative impact of **nefazodone** co-administration on the pharmacokinetic parameters of several CYP3A4 substrates. The data presented are changes in the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (C_{max}), which are crucial indicators of drug exposure.

CYP3A4 Substrate	Change in AUC	Change in Cmax	Reference(s)
Alprazolam	~2-fold increase	~2-fold increase	[2][3][4]
Triazolam	4-fold increase	1.7-fold increase	[2][5]
Buspirone	Up to 50-fold increase	Up to 20-fold increase	[6]
Atorvastatin	3.4-fold increase	Not Reported	[7]
Simvastatin	20-fold increase	Not Reported	[7]
Cyclosporine	Nearly 10-fold increase in whole blood concentrations	Not Reported	[8][9]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of pharmacokinetic data. Below are summaries of the experimental protocols from key studies investigating the interaction between **nefazodone** and various CYP3A4 substrates.

Alprazolam Interaction Study[3]

- Study Design: A randomized, double-blind, parallel-group, placebo-controlled study.
- Subjects: 48 healthy male volunteers.
- Dosing Regimen:
 - Group 1: Placebo twice daily for 7 days.
 - Group 2: Alprazolam 1 mg twice daily for 7 days.
 - Group 3: **Nefazodone** 200 mg twice daily for 7 days.
 - Group 4: Co-administration of alprazolam 1 mg and **nefazodone** 200 mg twice daily for 7 days.

- Bioanalytical Method: Plasma concentrations of alprazolam, its metabolites (alpha-hydroxyalprazolam and 4-hydroxyalprazolam), **nefazodone**, and its metabolites were determined using validated high-performance liquid chromatography (HPLC) methods.[3]
- Pharmacokinetic Analysis: Noncompartmental pharmacokinetic analysis was performed to determine Cmax and AUC.[3]

Triazolam Interaction Study[10]

- Study Design: A randomized, double-blind, placebo-controlled study.
- Subjects: 12 healthy male volunteers.
- Dosing Regimen:
 - Subjects received a single oral dose of 0.25 mg triazolam.
 - **Nefazodone** was administered at 200 mg twice daily to achieve steady-state concentrations.
 - Triazolam was then co-administered with **nefazodone**.
- Bioanalytical Method: Triazolam concentrations in plasma were analyzed using a validated gas chromatography/electron capture detection method. **Nefazodone** and its metabolites were analyzed by a validated HPLC/ultraviolet method.[10]
- Pharmacokinetic Analysis: Noncompartmental pharmacokinetic analysis was used to calculate pharmacokinetic parameters.[10]

Buspirone Interaction Information

While a detailed study protocol was not available in the searched literature, prescribing information indicates that co-administration of buspirone (2.5 or 5 mg twice daily) with **nefazodone** (250 mg twice daily) at steady state resulted in marked increases in plasma buspirone concentrations.[6]

Statins (Atorvastatin and Simvastatin) Interaction Information

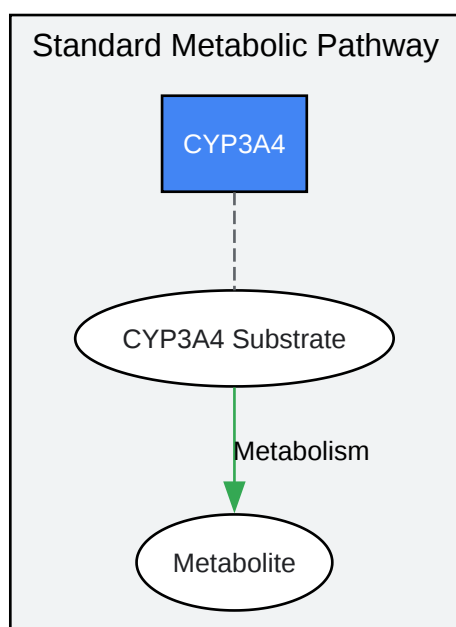
The quantitative data for atorvastatin and simvastatin interactions are derived from review articles and case reports of rhabdomyolysis, a serious muscle toxicity.[7][11][12] These were not formal pharmacokinetic studies in healthy volunteers. The increased risk of myopathy is associated with high levels of HMG-CoA reductase inhibitor activity in the plasma.[7] The co-administration of **nefazodone** with statins metabolized by CYP3A4, such as atorvastatin and simvastatin, is generally not recommended.[7]

Cyclosporine Interaction Information

The data for the cyclosporine interaction is based on case reports. In one instance, a cardiac transplant patient experienced a nearly 10-fold increase in whole blood cyclosporine concentrations shortly after the addition of **nefazodone** to their therapy.[8] Another case report of a kidney transplant recipient showed a 70% increase in trough cyclosporine concentration three days after initiating **nefazodone**. [9] These reports highlight a clinically significant interaction, likely due to **nefazodone**'s inhibition of CYP3A4-mediated cyclosporine metabolism.[8][9]

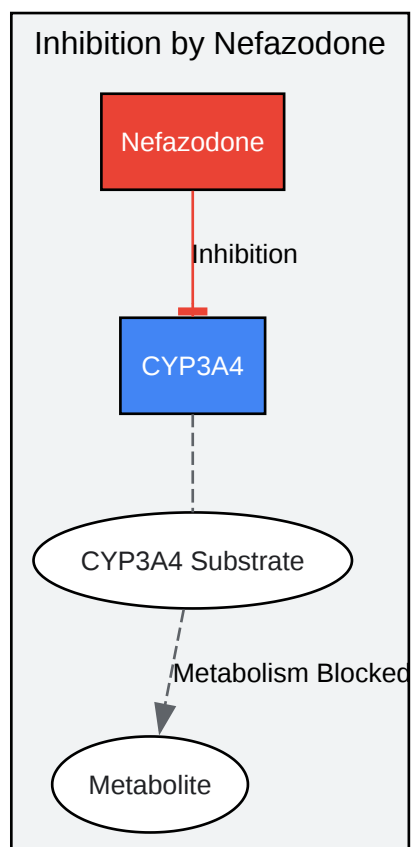
Mandatory Visualization

The following diagrams illustrate the metabolic pathway of CYP3A4 substrates and the inhibitory effect of **nefazodone**.



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Caption: Metabolism of a CYP3A4 substrate.



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Caption: **Nefazodone** inhibiting CYP3A4 metabolism.

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